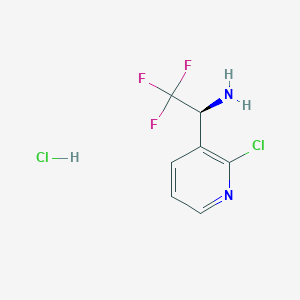
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridinyl group and a trifluoroethylamine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Lewis acids, bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the trifluoroethylamine moiety enhances its binding affinity to target proteins, leading to its potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Uniqueness
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chloropyridinyl and trifluoroethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
(1S)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1 |
Clé InChI |
BPUBYKKPEXTDFE-JEDNCBNOSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)Cl)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


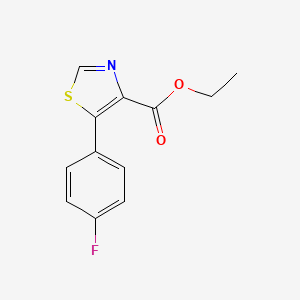
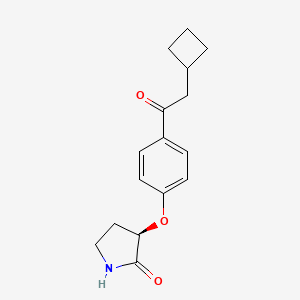
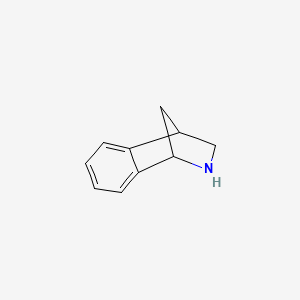

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
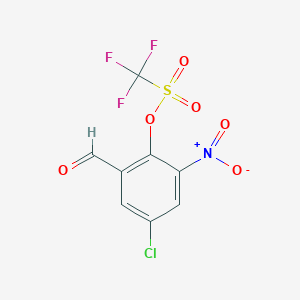

![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)



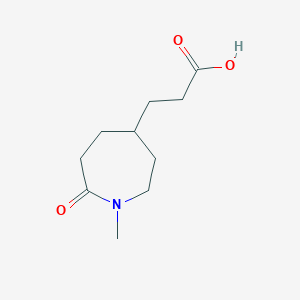
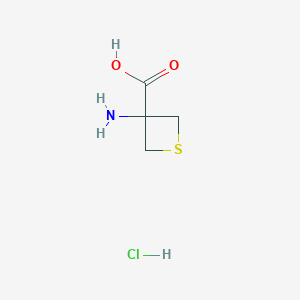
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
